7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the xanthine class of chemicals. Xanthines are known for their diverse biological activities, including acting as stimulants and bronchodilators. This particular compound has been studied for its potential therapeutic applications, especially in the fields of immunology and oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Benzylation: The xanthine derivative undergoes benzylation at the 7-position using benzyl bromide in the presence of a base such as potassium carbonate.
Isobutylamination: The benzylated intermediate is then reacted with isobutylamine to introduce the isobutylamino group at the 8-position.
Methylation: Finally, the compound is methylated at the 1 and 3 positions using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and isobutylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been explored for various scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Studied for its potential therapeutic effects in treating cancer and immune-related disorders.
Mechanism of Action
The mechanism of action of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of cellular functions.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known xanthine derivative used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthine derivatives. Its benzyl and isobutylamino groups contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUZHWCJDCZNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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